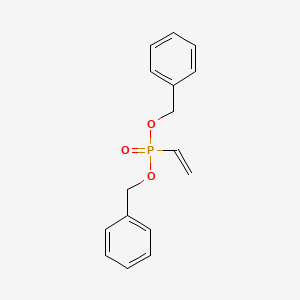

Vinylphosphonic acid dibenzyl ester

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H17O3P |

|---|---|

Molecular Weight |

288.28 g/mol |

IUPAC Name |

[ethenyl(phenylmethoxy)phosphoryl]oxymethylbenzene |

InChI |

InChI=1S/C16H17O3P/c1-2-20(17,18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h2-12H,1,13-14H2 |

InChI Key |

NFJBWXJQVBUOME-UHFFFAOYSA-N |

Canonical SMILES |

C=CP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Vinylphosphonic Acid Dibenzyl Ester and Analogous Vinylphosphonates

Direct Esterification Procedures for Vinylphosphonic Acid

Direct esterification of vinylphosphonic acid presents a straightforward approach to obtaining its corresponding esters. However, the dibasic nature of phosphonic acids requires controlled conditions to achieve selective diesterification.

Selective Dibenzyl Esterification via Established Protocols

The direct esterification of vinylphosphonic acid with benzyl (B1604629) alcohol can be facilitated by catalysts. While specific protocols for the selective dibenzyl esterification of vinylphosphonic acid are not extensively detailed in readily available literature, general principles of esterification suggest that the reaction can be driven to completion by removing water, a byproduct of the reaction. Microwave irradiation has been shown to accelerate the esterification of dicarboxylic acids with benzyl alcohol, suggesting a potential avenue for synthesizing dibenzyl vinylphosphonate (B8674324). researchgate.net The use of catalysts like phenolsulphonic acid-formaldehyde resin (PAFR) has proven effective in the esterification of various alcohols, including benzyl alcohol, with acetic acid, achieving high yields without the need for water removal. researchgate.net

Utilization of Orthoesters for Diester Formation

Orthoesters serve as effective reagents for the formation of vinylphosphonic acid diesters from the corresponding acid or its half-ester. google.com The reaction between a vinylphosphonic acid half-ester and an orthoester, such as a trialkyl orthoformate or orthoacetate, typically occurs at temperatures ranging from 30°C to 200°C. google.com This process yields the desired diester along with carboxylates and alcohols as byproducts, which can often be removed by distillation. google.com For instance, reacting crude monomethyl vinylphosphonate with tetramethyl orthocarbonate can produce dimethyl vinylphosphonate. google.com The use of an excess of the orthoester can improve the efficiency of the alkylation. google.com

Precursor-Based Synthesis of Vinylphosphonic Acid Esters

An alternative and widely employed strategy for synthesizing vinylphosphonates involves the use of various precursor molecules that are subsequently converted to the target vinylphosphonate structure.

Michaelis-Arbuzov Reaction Pathways Involving Benzyl Halides

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. wikipedia.orgeurekaselect.com This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. In the context of synthesizing dibenzyl vinylphosphonate, this pathway would theoretically involve the reaction of a suitable vinyl phosphorus precursor with benzyl halide. However, a more common application of this reaction is the preparation of benzyl phosphonate (B1237965) esters, which are valuable reagents in other synthetic transformations. nih.gov The classical Michaelis-Arbuzov reaction proceeds via an SN2 mechanism, where a trivalent phosphorus species attacks an alkyl halide, forming a phosphonium (B103445) intermediate that subsequently rearranges to the pentavalent phosphonate. wikipedia.orgnih.gov Recent advancements have introduced variations such as Lewis acid-mediated and photo-initiated Michaelis-Arbuzov reactions. nih.govorganic-chemistry.org

A common route to benzyl phosphonates involves the reaction of a benzylic alcohol, which is first converted to the corresponding halide, followed by the Arbuzov reaction. nih.gov A more direct, one-flask procedure has been developed for converting benzylic alcohols to their phosphonates using triethyl phosphite and zinc iodide. nih.gov

Table 1: Examples of Michaelis-Arbuzov Reactions for Benzyl Phosphonate Synthesis

| Benzylic Alcohol | Reagents | Product | Yield (%) | Reference |

| 3-Bromobenzyl alcohol | Triethyl phosphite, ZnI2 | Diethyl (3-bromobenzyl)phosphonate | 84 | nih.gov |

| 3,4-Dimethylbenzyl alcohol | Triethyl phosphite, ZnI2 | Diethyl (3,4-dimethylbenzyl)phosphonate | 84 | nih.gov |

Horner-Wadsworth-Emmons Reactions in Vinylphosphonate Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, including vinylphosphonates. nih.govorganic-chemistry.org This reaction utilizes a phosphonate carbanion, which reacts with an aldehyde or ketone to form an alkene and a water-soluble phosphate (B84403) byproduct. nih.govorganic-chemistry.org The HWE reaction generally favors the formation of the more stable E-isomer of the resulting alkene. nih.govorganic-chemistry.org

For the synthesis of vinylphosphonates, a key reagent is a phosphonate-containing ylide. For example, diethyl 2-nitro-(pentafluorosulfanyl)benzylphosphonates can undergo an HWE reaction with aldehydes in the presence of a base like potassium hydroxide (B78521) to yield (E)-2-nitro-1-alkenyl-(pentafluorosulfanyl)benzenes with high stereoselectivity. nih.gov The starting phosphonates for HWE reactions can themselves be prepared via methods like the Michaelis-Arbuzov reaction. nih.gov

Table 2: Horner-Wadsworth-Emmons Reaction Examples

| Phosphonate Reagent | Aldehyde | Product | Stereoselectivity (E/Z) | Reference |

| Diethyl 2-nitro-4-(pentafluorosulfanyl)benzylphosphonate | Benzaldehyde | (E)-2-Nitro-1-phenyl-2-(4-(pentafluorosulfanyl)phenyl)ethene | High E-selectivity | nih.gov |

Elimination Reactions from Functionalized Phosphonate Precursors

Elimination reactions provide another important route to vinylphosphonates. These methods typically involve the removal of a leaving group from a functionalized phosphonate precursor. google.comgoogle.comrsc.org

A common precursor for this approach is a 2-acetoxyethanephosphonic acid diester, which can be synthesized from vinyl acetate (B1210297) and a dialkyl phosphite. google.comgoogle.com The elimination of acetic acid from these precursors at elevated temperatures (around 550°C) can yield the corresponding vinylphosphonate, although yields may be moderate. google.comgoogle.com A more efficient method involves heating dialkyl 2-acetoxyethanephosphonates at lower temperatures (150°C to 270°C) in the presence of an acid or base catalyst. google.com This process eliminates an alkyl acetate to produce a vinylphosphonic acid half-ester, which can then be further reacted, for example with an orthoester, to obtain the diester. google.com

Another strategy involves the dehydrochlorination of 2-chloroethanephosphonic acid derivatives. google.com For instance, vinylphosphonic acid can be prepared from CH₃CH(Cl)PO(OH)₂ through the elimination of HCl. wikipedia.org Tandem phospha-Michael/elimination reactions also offer a pathway to terminal vinylphosphonates from β-nitroolefins and phosphites in the presence of a base like DBU. researchgate.net

Transition Metal-Promoted Methodologies for Vinylphosphonates

Transition metal catalysis offers powerful and versatile tools for the formation of carbon-phosphorus (C-P) bonds, which are central to the synthesis of vinylphosphonates. These metals facilitate reactions that are often difficult to achieve through traditional methods, providing high yields and selectivity under milder conditions.

Palladium-Catalyzed Cross-Coupling Strategies with Alkenyl Halides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. researchgate.net These methods have been successfully applied to the synthesis of vinylphosphonates from alkenyl halides. The general approach involves the reaction of an alkenyl halide with a dialkyl phosphite or a related phosphorus-containing nucleophile in the presence of a palladium catalyst and a base. researchgate.net

The versatility of palladium catalysis is demonstrated by its application in coupling various organic halides with potassium alkenyltrifluoroborates, which can be performed in aqueous media. nih.gov While initially focused on sp2-sp2 couplings, the scope has expanded to include reactions with sp3 halides. cam.ac.uknih.gov The choice of palladium precursor, ligands, and reaction conditions is critical for achieving high yields and preventing side reactions. For instance, catalyst systems like [Pd₂(dba)₃] or [allylPdCl]₂ have proven effective. cam.ac.uk

Detailed research findings have shown that the reaction conditions, such as the choice of base and the use of additives, can significantly influence the outcome. For example, potassium carbonate (K₂CO₃) is often used as the base, and additives like tetrabutylammonium (B224687) bromide (TBAB) can enhance the reaction rate, particularly in aqueous systems. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Vinylphosphonates

Alkenyl Halide Phosphorus Reagent Palladium Catalyst Conditions Product Reference Aryl/Heteroaryl Bromide Potassium vinyltrifluoroborate Pd(OAc)₂ or Palladacycle K₂CO₃, TBAB, Water, Reflux Styrenes/Alkenylbenzenes chemrxiv.org Benzylic/Allylic Bromide Vinyldisiloxane [Pd₂(dba)₃] TBAF Coupled Vinyl Product [18, 20]

Copper-Catalyzed Addition Reactions to Alkynes or Olefins

Copper-catalyzed reactions provide an economical and efficient alternative for the synthesis of vinylphosphonates. These methods often involve the hydrophosphinylation of alkynes, where a P-H bond from a phosphine (B1218219) oxide or a similar species adds across the carbon-carbon triple bond. rsc.orgnih.gov A key advantage of this approach is the high regio- and stereoselectivity, typically yielding the E-isomer of the alkenylphosphine oxide. rsc.orgnih.govThe use of commercially available and inexpensive copper catalysts, such as copper(I) iodide (CuI) in combination with a ligand like ethylenediamine, makes this method highly practical. rsc.orgnih.govThe reaction can be applied to a range of terminal alkynes and H-phosphine oxides, demonstrating its broad scope. rsc.orgnih.govIn some cases, the choice of catalyst, whether copper or a phosphine, can control the regioselectivity of the addition to electron-deficient alkynes, leading to different substituted pyrroles. nih.gov

Table 2: Copper-Catalyzed Addition for Alkenylphosphine Oxide SynthesisApplications of Nickel and Other Transition Metal Catalysts

Nickel catalysts have emerged as powerful tools for forming C-P bonds, particularly in cross-electrophile coupling reactions. A notable application is the nickel-catalyzed reductive cross-coupling of substituted vinyl bromides with α-chloro phosphonates. acs.orgnih.govThis method utilizes zinc as a terminal reductant and exhibits broad substrate adaptability and good functional group tolerance. acs.orgnih.govSuch reactions are valuable for creating α-vinyl phosphonates, including those with complex structural motifs. acs.orgnih.govMechanistic studies suggest that these transformations may proceed through a radical chain process. nih.govNickel catalysis has also been combined with photoredox catalysis for the functionalization of complex molecules like purine (B94841) nucleosides. nih.gov Beyond nickel, other transition metals like iron have shown utility. For instance, catalytic amounts of iron(III) chloride (FeCl₃) are sufficient to accomplish the electrophilic allylation of phenolic substrates with (α-hydroxy)allylphosphonates, which can lead to the formation of vinylphosphonates as E-isomers. researchgate.net

Table 3: Nickel and Iron-Catalyzed Synthesis of VinylphosphonatesMechanochemical Approaches for Phosphonate Bond Formation

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a sustainable and solvent-free alternative for the formation of phosphonate bonds. nih.govacs.orgThis approach can bypass the need for hazardous intermediates like white phosphorus (P₄) and energy-intensive thermal processes. nih.govacs.org A significant breakthrough has been the direct mechanochemical phosphorylation of acetylides using condensed phosphates, such as sodium pyrophosphate (Na₄P₂O₇) or sodium triphosphate (Na₅P₃O₁₀), to produce alkynyl phosphonates. nih.govacs.orgThese reactions are conducted in a ball mill, where the mechanical energy drives the P-C bond formation in a single, redox-neutral step. nih.govacs.orgThis method has been successfully used to synthesize ethynyl (B1212043) phosphonate, a versatile intermediate for other organophosphorus compounds. nih.govacs.org Mechanochemical synthesis has also been employed to create metal-organic frameworks (MOFs) based on phosphonates. acs.orgchemrxiv.orgchemrxiv.orgBy milling metal acetates with phosphonic acids, it is possible to produce these framework materials on a gram scale with minimal solvent usage. chemrxiv.orgchemrxiv.orgIn-situ monitoring techniques have revealed that these mechanochemical reactions often proceed through a one-step mechanism where the starting materials are directly converted to the final product. acs.org

Development of Novel and Atom-Economical Synthetic Pathways for Vinylphosphonic Acid Dibenzyl Ester

The synthesis of vinylphosphonic acid and its esters, including the dibenzyl ester, has been the subject of extensive research aimed at developing more efficient and economical pathways. One established route to vinylphosphonic acid involves the hydrolysis of vinylphosphonic dichloride. rsc.orgThe dichloride itself can be prepared by reacting esters of vinylphosphonic acid, such as vinylphosphonic acid-bis-(β-chloroethyl) ester, with phosphorus pentachloride at elevated temperatures (100-160 °C). google.comThis process is advantageous as the volatile by-products, phosphorus oxychloride and alkyl chloride, can be distilled off during the reaction. google.com Another approach starts from 2-chloroethylphosphonic acid, which is heated to high temperatures with catalysts. rsc.orgA more economical method involves heating 2-acetoxyethylphosphonic acid dialkyl esters at around 200 °C in the presence of an acid or base catalyst to yield a crude form of vinylphosphonic acid or its corresponding ester. rsc.orggoogle.com A particularly notable process for preparing vinylphosphonic acid diesters involves heating dialkyl 2-acetoxyethanephosphonates in the presence of catalysts, followed by reaction with an orthoester. google.comThe resulting diesters can then be hydrolyzed to the free vinylphosphonic acid. google.comThis pathway avoids the technically elaborate synthesis of pure vinylphosphonic acid dichloride. google.comThe direct esterification of vinylphosphonic acid with benzyl alcohol would be the most atom-economical route to the dibenzyl ester, though this requires efficient water removal to drive the equilibrium towards the product. The development of such direct methods remains a key goal in the synthesis of this compound.

Table 4: Mentioned Compounds

Compound Name This compound Vinylphosphonic acid Dialkyl phosphite Potassium vinyltrifluoroborate Vinyldisiloxane Potassium carbonate Tetrabutylammonium bromide H-phosphine oxide Copper(I) iodide Ethylenediamine Isocyanide α-chloro phosphonate Zinc Iron(III) chloride (α-hydroxy)allylphosphonate White phosphorus Sodium pyrophosphate Sodium triphosphate Ethynyl phosphonate Vinylphosphonic dichloride Vinylphosphonic acid-bis-(β-chloroethyl) ester Phosphorus pentachloride Phosphorus oxychloride 2-chloroethylphosphonic acid 2-acetoxyethylphosphonic acid dialkyl ester Benzyl alcohol

Chemical Reactivity and Transformation Pathways of Vinylphosphonic Acid Dibenzyl Ester

Hydrolysis and Selective Deprotection Strategies

The deprotection of vinylphosphonic acid dibenzyl ester to yield vinylphosphonic acid is a critical transformation. Several strategies have been developed to achieve this, each with its own advantages and specific applications. These methods primarily focus on the cleavage of the P-O-C bond of the benzyl (B1604629) esters.

The use of strong Brønsted acids, such as concentrated hydrochloric acid, is a general and effective method for the hydrolysis of phosphonate (B1237965) esters to their corresponding phosphonic acids. beilstein-journals.org This process typically involves heating the ester in an aqueous solution of the acid. beilstein-journals.org The reaction proceeds through protonation of the ester oxygen, followed by nucleophilic attack by water. While effective, these strongly acidic conditions might not be suitable for substrates containing acid-sensitive functional groups. beilstein-journals.org The generation of vinylphosphonic acid from its diesters is an important industrial process, and various methods have been explored to optimize this reaction. google.comgoogle.com

For instance, the hydrolysis of dimethyl vinylphosphonate (B8674324) can be achieved by heating it with water, with the reaction temperature playing a crucial role in the process. google.com The synthesis of vinylphosphonic acid can also be initiated from precursors like (2-chloroethyl)dichlorophosphonate, which undergoes dehydrochlorination and subsequent hydrolysis. mdpi.com

Table 1: Conditions for Brønsted Acid-Catalyzed Hydrolysis

| Starting Material | Reagents and Conditions | Product | Reference |

| Dimethyl vinylphosphonate | Water, 160-175 °C | Vinylphosphonic acid | google.com |

| (2-chloroethyl)dichlorophopshonate | 1. 330–340 °C, BaCl₂; 2. Hydrolysis | Vinylphosphonic acid | mdpi.com |

| Diethyl vinylphosphonate | Concentrated HCl, reflux | Vinylphosphonic acid | beilstein-journals.org |

This table summarizes representative conditions for the acid-catalyzed hydrolysis of vinylphosphonate esters.

A milder and highly efficient method for the dealkylation of phosphonate esters is the McKenna reaction, which utilizes halotrimethylsilanes, most commonly bromotrimethylsilane (B50905) (TMSBr). beilstein-journals.org This reaction proceeds in two steps: the conversion of the dialkyl phosphonate to a bis(trimethylsilyl) ester, followed by solvolysis (typically with methanol (B129727) or water) to yield the phosphonic acid. beilstein-journals.org

This method is known for its mild conditions and broad applicability, often avoiding side reactions that can occur under harsh acidic or basic hydrolysis. beilstein-journals.org The reaction is typically carried out in an inert solvent like chloroform (B151607) or acetonitrile (B52724) at room temperature or slightly elevated temperatures. beilstein-journals.orgresearchgate.net The use of TMSBr has been shown to be effective for the selective debenzylation of dibenzyl arylphosphate esters to the corresponding arylphosphate acids. researchgate.net However, it is important to be aware of potential side reactions, as TMSBr can also react with other functional groups. beilstein-journals.org

Table 2: TMSBr-Mediated Deprotection of Phosphonates

| Starting Material | Reagents and Conditions | Product | Reference |

| Dibenzyl arylphosphate esters | TMSBr, Pyridine | Arylphosphate acids | researchgate.net |

| Diethyl phosphonate esters | 1. TMSBr, CHCl₃, RT, 16 h; 2. MeOH, RT, 2 h | Phosphonic acids | researchgate.net |

| Triethyl phosphonoacetate | BTMS, Acetonitrile, 35 °C, 24 h | Phosphonoacetic acid | beilstein-journals.org |

This table highlights conditions for the deprotection of phosphonate esters using TMSBr, demonstrating the versatility of this reagent.

Catalytic hydrogenolysis is a widely used and very mild method for the removal of benzyl protecting groups. beilstein-journals.org This technique is particularly advantageous when the substrate contains functional groups that are sensitive to acidic or silylating reagents. beilstein-journals.org The reaction is typically carried out using a palladium catalyst, such as palladium on charcoal (Pd/C), in the presence of hydrogen gas. beilstein-journals.orgchemicalforums.com

The debenzylation of dibenzyl phosphonates to phosphonic acids is a common application of this method. beilstein-journals.org The choice of solvent can be important, with alcohols like ethanol (B145695) or other solvents such as ethyl acetate (B1210297) being frequently used. chemicalforums.com In some cases, issues with the removal of the second benzyl group have been reported, and alternative catalysts like Pearlman's catalyst (Pd(OH)₂/C) may offer improved results. chemicalforums.com This method is generally clean, with the catalyst being easily removed by filtration. researchgate.net

Table 3: Hydrogenolysis Conditions for Debenzylation

| Starting Material | Catalyst | Solvent | Conditions | Product | Reference |

| Dibenzyl phosphonates | 10% Pd/C | Ethanol | H₂, 40 psi, 1 h | Phosphonic acids | chemicalforums.com |

| Dibenzyl phosphonates | Pd(OH)₂/C | - | H₂ balloon | Phosphonic acids | chemicalforums.com |

| Dibenzylamines | 10% Pd/C, HCOOHNH₄ | Methanol | Reflux | Monobenzylamines | researchgate.net |

This table provides examples of conditions used for the hydrogenolysis of benzyl groups in phosphonates and related compounds.

Achieving selective mono-debenzylation of a dibenzyl phosphonate to yield a monobenzyl phosphonate can be challenging but is a valuable transformation for the synthesis of phosphodiesters and phosphoramidates. nih.gov Stoichiometrically controlled debenzylation can sometimes be achieved by carefully controlling the amount of deprotecting agent or the reaction conditions. nih.gov

For instance, in the context of dibenzylamines, selective mono-debenzylation has been achieved using catalytic transfer hydrogenation with 10% palladium on carbon and ammonium (B1175870) formate (B1220265) as the hydrogen source. researchgate.net This suggests that similar strategies could potentially be applied to dibenzyl phosphonates. Another approach involves selective oxidative debenzylation, which has been demonstrated for mono- and oligosaccharides in the presence of azides using NaBrO₃ and Na₂S₂O₄. rsc.orgnih.gov While not directly applied to this compound in the provided context, this highlights the existence of methods for selective debenzylation in complex molecules.

Addition Reactions to the Vinyl Moiety

The electron-withdrawing nature of the phosphonate group activates the vinyl moiety of this compound, making it susceptible to nucleophilic attack. This reactivity is exploited in various addition reactions to introduce new functional groups and build more complex molecular architectures.

Vinylphosphonates are excellent Michael acceptors, readily undergoing conjugate addition with a wide variety of carbon and heteroatom nucleophiles. researchgate.netthieme-connect.de This reaction is a powerful tool for the formation of C-C and C-heteroatom bonds. The addition of nucleophiles to the β-carbon of the vinyl group leads to the formation of a phosphonate-substituted adduct. researchgate.net

A broad range of nucleophiles can be employed in the Michael addition to vinylphosphonates, including carbanions, amines, alcohols, and thiols. researchgate.netrsc.org The reaction conditions can often be tuned to favor the desired 1,4-addition over potential 1,2-addition to the phosphoryl group. rsc.org The resulting adducts can be further transformed, for example, by using the phosphonate group in a Horner-Wadsworth-Emmons olefination. thieme-connect.de

An example of an oxa-Michael addition involves the reaction of secondary and branched primary alcohols with diethyl vinylphosphonate, which can be achieved under mild conditions, avoiding the need for strong bases or high temperatures. researchgate.net

Table 4: Examples of Michael Addition Reactions to Vinylphosphonates

| Vinylphosphonate | Nucleophile | Conditions | Product Type | Reference |

| Activated vinylphosphonates | Carbon and heteronucleophiles | Various | Michael adducts | researchgate.net |

| Diethyl vinylphosphonate | Secondary and branched primary alcohols | Mild, catalyst-free | Oxa-Michael adducts | researchgate.net |

| Vinylphosphonate 76 | Propane-2-thiolate 77 | - | Thioether adduct | thieme-connect.de |

This table illustrates the versatility of vinylphosphonates as Michael acceptors with different types of nucleophiles.

Transesterification and Other Ester Exchange Reactions

The benzyl ester groups of this compound can be exchanged through transesterification reactions. This allows for the synthesis of mixed phosphonate esters or the complete conversion to other esters (e.g., methyl, ethyl). nih.govchadsprep.com For instance, methods have been developed for the synthesis of mixed n-alkylphosphonate diesters starting from symmetrical dialkyl phosphonates. mdpi.comresearchgate.net This is achieved by activating the phosphonate, often by converting it to a phosphonylaminium salt, which then reacts with a different alcohol or phenol. mdpi.comresearchgate.netnih.gov This approach avoids the need for harsh conditions or the deprotonation of the incoming nucleophile. nih.gov

Alternatively, pinacol (B44631) phosphonate esters can undergo transesterification in the presence of an alcohol and an acid catalyst to yield mixed phosphonate esters. nih.gov While starting from a different precursor, this demonstrates the general feasibility of exchanging ester groups on a phosphonate core. The selective mono- or di-esterification of phosphonic acids can also be controlled, often by temperature, using reagents like triethyl orthoacetate. nih.gov This implies that a controlled, stepwise exchange of the benzyl groups in dibenzyl vinylphosphonate is mechanistically plausible.

Catalytic Transformations Directed by the Phosphonate Group

The phosphonate moiety is not merely an activating group for the vinyl system; it can also function as a powerful directing group in a variety of catalytic transformations, guiding catalysts to specific sites and controlling the stereochemical outcome of reactions. nih.govscispace.comrsc.org

A prime example is the phosphonate-directed catalytic asymmetric hydroboration (CAHB) of alkenes. nih.govnih.govacs.org In this reaction, the phosphonate group coordinates to a chiral rhodium catalyst, positioning it in such a way that the hydroboration of the adjacent C=C bond occurs with high regio- and enantioselectivity. nih.govnih.gov This strategy has been used to synthesize valuable chiral tertiary benzylic boronic esters from vinylphosphonate precursors. nih.govacs.org

The phosphonate group can also activate the vinyl system toward other nucleophilic attacks through non-covalent interactions. For example, in the asymmetric Michael addition of malononitrile (B47326) to vinyl phosphonates, a bifunctional catalyst featuring a halogen bond (XB) donor has been shown to activate the substrate. rsc.org NMR studies confirmed that the halogen bond forms between the catalyst and the phosphonate oxygen atom, enhancing the electrophilicity of the vinyl group and facilitating the reaction. rsc.org This highlights the crucial role of the phosphonate group in both reactivity and stereoselectivity. rsc.org

Furthermore, phosphonate groups are used to anchor metal catalysts to supports, creating heterogeneous catalysts for a range of reactions, including Suzuki couplings and hydrogenations. scispace.com The ability of the phosphonate to coordinate with metal ions is a key feature in the design of such catalytic systems. scispace.comelsevier.com

Polymer Chemistry and Advanced Materials Science Applications

Homopolymerization of Vinylphosphonic Acid Dibenzyl Ester

The synthesis of homopolymers from this compound can be achieved through both controlled and conventional radical polymerization techniques, offering pathways to materials with distinct characteristics.

Controlled Radical Polymerization Techniques (e.g., RAFT, ATRP, NMP)

Controlled radical polymerization (CRP) methods provide a high degree of control over the polymer's molecular weight, architecture, and dispersity. sigmaaldrich.com Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP) have been successfully employed for the polymerization of vinylphosphonate (B8674324) monomers. sigmaaldrich.com These methods are crucial for creating well-defined polymers for specialized applications. sigmaaldrich.com

For instance, RAFT polymerization has been utilized to synthesize well-defined block copolymers containing polyphosphoester segments. utwente.nl This approach allows for the creation of complex macromolecular architectures. utwente.nl Similarly, ATRP has been explored for the copolymerization of phosphonate-containing monomers like diisopropyl-p-vinylbenzyl phosphonate (B1237965), although challenges such as rapid radical termination can occur under certain conditions. researchgate.net NMP has also been used to polymerize phosphonated methacrylates, demonstrating good control over the polymerization process. researchgate.net The ability to precisely control the polymerization process is essential for designing materials with specific functionalities, such as those used in drug delivery or as surface modifiers. sigmaaldrich.com

Conventional Radical Polymerization Strategies

Conventional free radical polymerization offers a more straightforward and often more rapid method for polymerizing this compound. rsc.org This method is particularly useful for producing polymers on a larger scale where precise control over molecular weight distribution is less critical. However, the reactivity of vinylphosphonate monomers in free radical polymerization can be influenced by the position of the phosphonate group, with some monomers being prone to chain transfer reactions. rsc.orgresearchgate.net Despite this, conventional radical polymerization remains a valuable tool for synthesizing a variety of phosphonate-containing polymers. rsc.org For example, free radical copolymerization has been used to create novel water-soluble copolymers of vinylphosphonic acid with various hydrophilic monomers. nih.gov

Copolymerization with Diverse Monomeric Species

The copolymerization of this compound with other monomers opens up a vast landscape of materials with combined or enhanced properties.

Synthesis of Phosphonate-Functionalized Copolymers

Copolymerization allows for the incorporation of phosphonate functionalities into a wide array of polymer backbones, thereby tuning the material's properties. rsc.orgrsc.org This strategy has been employed to create copolymers with enhanced flame retardancy, improved adhesion to metal surfaces, and increased water solubility. uni-stuttgart.dersc.org For example, phosphonate-functionalized copolymers have been synthesized through both Yamamoto and Suzuki protocols, resulting in materials with blue light emission and high quantum yields. rsc.org The ability to introduce phosphonate groups into different polymer structures is key to developing materials for applications ranging from anti-corrosion coatings to biomedical devices. rsc.org

Elaboration of Block Copolymer Architectures

Block copolymers containing segments of poly(this compound) can self-assemble into highly ordered nanostructures, making them suitable for applications in nanotechnology and materials science. rsc.org Techniques like RAFT and ATRP are instrumental in synthesizing well-defined block copolymers where the phosphonate-containing block can impart specific properties, such as hydrophilicity or metal-ion binding capabilities. utwente.nlmdpi.com For instance, diblock copolymers of polyvinylpyridine and polystyrene have been synthesized via RAFT dispersion polymerization, leading to materials that can form isoporous thin films. rsc.org These structured materials have potential uses in filtration, catalysis, and as templates for the fabrication of other nanomaterials.

Grafting of Phosphonate Polymers onto Substrate Surfaces (e.g., MOFs, Metal Oxides)

The grafting of phosphonate-containing polymers onto the surfaces of various substrates, such as metal-organic frameworks (MOFs) and metal oxides, is a powerful method for modifying their surface properties. acs.orggoogle.com The strong affinity of the phosphonate group for metal oxide surfaces allows for the creation of stable, functional coatings. rsc.orgresearchgate.net This surface modification can enhance properties like proton conductivity in MOFs for fuel cell applications or improve the biocompatibility of metal oxide nanoparticles for biomedical uses. acs.orggoogle.com For example, grafting poly(vinyl phosphonic acid) onto MOF surfaces has been shown to create hybrid materials with high proton conductivity. acs.org Similarly, polymers with terminal phosphonate groups can be grafted onto metal oxide surfaces to form "brush" structures, which can alter the surface's chemical and physical characteristics. google.com

Functionalization of Polymeric Materials for Specific Applications

The polymerization of this compound is a critical step in creating functional polymers. The dibenzyl ester serves as a protected form of vinylphosphonic acid (VPA). This protection strategy allows for controlled polymerization reactions, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to produce well-defined polymers. mdpi.com Once the polymer backbone is formed, the benzyl (B1604629) groups are removed through hydrolysis or hydrogenolysis to unmask the highly functional phosphonic acid groups, yielding poly(vinylphosphonic acid) (PVPA). mdpi.comacs.org The resulting PVPA is a versatile polymer platform whose properties are leveraged across numerous high-performance applications. wikipedia.orgyok.gov.tr

Enhancement of Adhesion in Composite Systems and Coatings

Polymers derived from this compound are highly effective as adhesion promoters, particularly at the interface between organic and inorganic materials. wikipedia.orgspecialchem.com After deprotection to form PVPA, the phosphonic acid groups exhibit strong binding affinity to a variety of inorganic substrates, including metals, their native oxides, and ceramics. polysciences.com This interaction is attributed to the formation of stable coordination bonds (P–O–Metal) between the phosphonic acid and the metal atoms on the substrate surface. researchgate.net

This property is exploited in several fields:

Industrial Coatings: PVPA is used as an anti-corrosion agent and to enhance the durability and water resistance of coatings on metal surfaces. specialchem.compolysciences.com

Dental Adhesives: In dentistry, PVPA and its copolymers are key components in self-etching adhesives and glass ionomer cements. wikipedia.orggoogle.comrsc.org They promote strong and durable bonds between restorative composite resins and the tooth structure (dentin and enamel) by chelating with calcium in hydroxyapatite. rsc.org

Biomedical Implants: Coatings of PVPA on titanium alloys, commonly used in orthopedic and dental implants, have been shown to create exceptionally lubricious surfaces, mimicking the function of cartilage and significantly reducing friction and wear. nih.gov

Research into diblock copolymers containing phosphonic acid moieties for dental applications has demonstrated the importance of polymer architecture in achieving high bond strength.

Table 1: Shear Bond Strength (SBS) of Experimental Dental Adhesives

| Copolymer Structure | Key Functional Groups | Reported Shear Bond Strength (MPa) | Application Context |

|---|---|---|---|

| Diblock Copolymers | Phosphonic Acid, Hydroxyl, Polymerizable Methacrylate | Up to 25 MPa | Self-etch adhesives for dental restorations rsc.org |

| PVPA-based cements | Phosphonic Acid, Crosslinking agents | Improved Compressive Strength | Glass-polyalkenoate dental cements rsc.org |

Development of Proton Exchange Membranes for Electrochemical Devices

Poly(vinylphosphonic acid) is a material of significant interest for fabricating proton exchange membranes (PEMs), which are a central component of fuel cells. wikipedia.orgscispace.com The phosphonic acid groups provide an alternative to the more common sulfonic acid groups found in conventional membranes like Nafion.

PVPA-based membranes offer distinct advantages, particularly for fuel cells operating at high temperatures (>100°C) and under low-humidity conditions. acs.orgresearchgate.net The proton conduction mechanism in phosphonic acids is less dependent on water compared to sulfonic acids, allowing for efficient proton transport in anhydrous or nominally dry environments. acs.org

A successful strategy for creating robust PEMs involves grafting PVPA side chains onto mechanically stable and thermally resistant polymer backbones, such as polysulfones or poly(ethylene-co-tetrafluoroethylene) (ETFE). acs.orgmdpi.com These graft copolymers combine the excellent mechanical properties of the base polymer with the high proton conductivity of the PVPA segments. acs.org Composites of PVPA with materials like cellulose (B213188) nanocrystals are also being explored to create environmentally friendlier PEMs. acs.org

Table 2: Proton Conductivity of Phosphonic Acid-Based Membranes

| Membrane Material | Condition | Proton Conductivity (S/cm) |

|---|---|---|

| Polysulfone-g-PVPA | 120 °C, Nominally Dry | 5.0 x 10⁻³ acs.org |

| Nafion 115 (Reference) | 120 °C, Nominally Dry | 4.0 x 10⁻⁵ acs.org |

| Polysulfone-g-PVPA | 120 °C, 100% RH | 9.3 x 10⁻² acs.org |

| Nafion 115 (Reference) | 120 °C, 100% RH | 1.05 x 10⁻¹ acs.org |

| CNC@PVPA/P-CNF Composite | 80 °C, ~95% RH | 9.2 x 10⁻² acs.org |

Improvement of Dispersion Stability in Colloidal Systems

The functional groups of PVPA make it an effective stabilizer for colloidal dispersions. polysciences.com The stability of particles in a liquid medium is governed by a balance of attractive (e.g., van der Waals) and repulsive (e.g., electrostatic, steric) forces. yale.edutue.nl Polymers can mediate these interactions to prevent particle aggregation.

Block copolymers incorporating a PVPA segment are particularly effective. For instance, double hydrophilic block copolymers of poly(ethylene glycol) and poly(vinylphosphonic acid) (PEG-b-PVPA) have been used for the in situ synthesis of highly stable, water-dispersible iron oxide nanoparticles. rsc.org In this architecture:

The PVPA block acts as an anchor, strongly adsorbing to the surface of the inorganic nanoparticle through its phosphonic acid groups.

The PEG block , a neutral and hydrophilic chain, extends into the aqueous medium, providing a steric barrier that prevents the nanoparticles from aggregating. rsc.org

This approach allows for one-step synthesis of nanoparticles with controlled size and excellent long-term colloidal stability, which is crucial for applications in biomedicine, catalysis, and electronics. rsc.org The charged nature of the PVPA block also contributes electrostatic repulsion, further enhancing stability. nih.gov

Design of Bio-Inspired Materials and Hydrogels for Biomedical Engineering (e.g., Bone Tissue Scaffolds)

The unique chemical properties of the phosphonic acid group have made PVPA a polymer of interest for biomedical applications, especially in bone tissue engineering. wikipedia.org The structure of PVPA is thought to mimic non-collagenous proteins and bisphosphonates, which are known to play a role in bone metabolism and mineralization. scirp.orgacs.org

Hydrogels formulated from PVPA and its copolymers can be designed to be injectable and crosslinkable in situ, forming scaffolds that support bone and cartilage regeneration. scirp.orgscirp.org Copolymers of vinylphosphonic acid and acrylic acid (PVPA-co-AA) have been extensively studied for their potential in bone tissue scaffolds. acs.orgnih.govdntb.gov.ua The phosphonic acid and carboxylic acid groups can chelate calcium ions (Ca²⁺), which is a critical function. acs.org This interaction is believed to influence matrix mineralization and promote the adhesion and proliferation of osteoblasts (bone-forming cells). nih.govdntb.gov.ua

The biological activity can be tuned by adjusting the copolymer composition. Research has shown that the capacity for calcium chelation varies with the molar percentage of VPA in the copolymer, with a maximum chelation capacity observed at around 30 mol % VPA content at physiological pH. acs.org

Table 3: Effect of PVPA-co-AA Copolymer Composition on Calcium Chelation

| VPA Content in Copolymer (mol %) | Calcium Chelation (mg Ca²⁺ per g polymer) at pH 7.3 |

|---|---|

| 0 (Pure PAA) | ~25 acs.org |

| ~30 | ~110 (Maximum) acs.org |

| 60 | ~80 acs.org |

| 100 (Pure PVPA) | ~60 acs.org |

Engineering of Materials for Selective Metal Ion Adsorption and Complexation

The strong metal-chelating ability of the phosphonic acid groups in PVPA makes it an excellent candidate for designing materials that can selectively adsorb and complex metal ions. polysciences.com This property is valuable for environmental remediation, resource recovery, and the creation of functional materials.

Crosslinked PVPA particles, synthesized as hydrogels or resins, have demonstrated the ability to adsorb various metal ions from aqueous solutions. jst.go.jpnih.gov Their high density of phosphonic acid binding sites allows for efficient capture of target ions. Research has shown the utility of these materials for:

Heavy Metal Removal: Phosphonic acid-functionalized polymers show high affinity for heavy metal ions like mercury (Hg²⁺). nih.gov

Rare Earth Element Separation: PVPA-based resins have been used for the group extraction of rare earth elements such as Lanthanum (La³⁺), Terbium (Tb³⁺), and Lutetium (Lu³⁺). jst.go.jp

Creation of Luminescent Materials: Copolymers of VPA can form stable complexes with lanthanide ions, such as Europium (Eu³⁺), leading to materials with luminescent properties. nih.gov

The adsorption process is typically dependent on pH, as the deprotonation of the phosphonic acid groups enhances their ability to coordinate with positively charged metal cations. acs.org

Integration into Opto-electronic Materials

While less common than in other fields, polymers derived from this compound have been integrated into materials with specific opto-electronic properties. The primary route to achieving this is through the complexation of the phosphonate groups with optically active metal ions. nih.gov

Researchers have synthesized water-soluble copolymers of vinylphosphonic acid and demonstrated that they can form luminescent mixed-ligand complexes with lanthanide ions, such as Europium (Eu³⁺), in the presence of other ligands like thenoyltrifluoroacetone and phenanthroline. nih.gov In these complexes, the polymer backbone acts as a scaffold, positioning the phosphonate groups to coordinate with the Eu³⁺ ion. The efficiency of the luminescence can be influenced by the nature of the comonomer in the polymer chain. nih.gov

This capability allows for the design of novel, water-soluble, metal-containing polymers with tailored luminescent properties, which could be used for applications such as fluorescent tags for biological imaging or as components in sensing devices. nih.gov Furthermore, synthetic polymers bearing phosphonic acid groups are generally designed to yield a desired set of properties that can include electrical conductivity, suggesting potential for broader applications in organic electronics. scilit.com

Advanced Spectroscopic and Structural Characterization of Vinylphosphonic Acid Dibenzyl Ester and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds. The presence of various active nuclei such as ¹H, ¹³C, and ³¹P in vinylphosphonic acid dibenzyl ester allows for a multi-faceted analysis of its structure.

High-Resolution ¹H NMR for Proton Environment Analysis

High-resolution ¹H NMR spectroscopy provides precise information about the chemical environment of protons within the molecule. For this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the vinyl, benzyl (B1604629) methylene (B1212753), and aromatic protons.

The vinyl protons (CH₂=CH-P) typically appear as a complex multiplet due to geminal, vicinal, and phosphorus-hydrogen (¹H-³¹P) couplings. The benzylic protons (-O-CH₂-Ph) resonate as a doublet, a result of coupling to the phosphorus atom. The aromatic protons of the benzyl groups appear as a multiplet in the downfield region of the spectrum.

Specific chemical shift and coupling constant data from the literature for dibenzyl vinylphosphonate (B8674324) are presented below nih.gov:

| Proton Group | ¹H Chemical Shift (δ) in ppm | Multiplicity & Coupling Constants (J) |

| Aromatic (C₆H₅) | 7.23–7.26 | m |

| Vinyl (CH₂=CH) | 5.97–6.25 | m |

| Benzyl (O-CH₂) | 4.95 | m |

| Spectra recorded in CDCl₃ at 600 MHz |

This detailed analysis allows for the unambiguous confirmation of the proton framework of the molecule.

¹³C NMR for Carbon Backbone Elucidation and Stereochemical Assignment

¹³C NMR spectroscopy is used to map the carbon skeleton of the molecule. In this compound, each carbon atom gives a distinct signal, with its chemical shift influenced by its local electronic environment and coupling to the phosphorus atom (¹³C-³¹P).

The vinyl carbons show characteristic signals in the olefinic region, with their resonances split into doublets due to one-bond and two-bond coupling with the phosphorus nucleus. The benzylic methylene carbon also exhibits a doublet. The aromatic carbons of the benzyl groups produce several signals in the aromatic region of the spectrum. The magnitude of the J(C-P) coupling constants can provide valuable information about the conformation and stereochemistry of the molecule researchgate.net.

Reported ¹³C NMR data for dibenzyl vinylphosphonate is summarized in the following table nih.gov:

| Carbon Group | ¹³C Chemical Shift (δ) in ppm |

| Aromatic (C₆H₅) | 136.2, 136.1, 136.0, 128.6, 128.4, 127.9 |

| Vinyl (CH₂=CH) | 126.1, 124.9 |

| Benzyl (O-CH₂) | 67.4 |

| Spectra recorded in CDCl₃ at 150 MHz |

³¹P NMR for Phosphorus Atom Environment and Reaction Monitoring

Given that ³¹P has a natural abundance of 100% and is a spin ½ nucleus, ³¹P NMR is a highly sensitive and direct method for characterizing organophosphorus compounds researchgate.net. It provides critical information about the oxidation state, coordination number, and bonding environment of the phosphorus atom researchgate.net.

For this compound, the ³¹P NMR spectrum typically shows a single resonance, confirming the presence of a single phosphorus environment. The chemical shift is indicative of a phosphonate (B1237965) ester. This technique is particularly valuable for monitoring the progress of reactions involving the phosphorus center, such as synthesis or hydrolysis, as intermediates and products will have distinct ³¹P chemical shifts researchgate.net.

The reported ³¹P NMR chemical shift for dibenzyl vinylphosphonate is nih.gov:

| Compound | ³¹P Chemical Shift (δ) in ppm |

| Dibenzyl vinylphosphonate | 19.3 |

| Spectra recorded in CDCl₃ at 162 MHz, referenced to an external standard. |

Titration experiments using ³¹P NMR can also be employed to determine the pKa values of phosphonate derivatives, providing insight into their acidic properties under different pH conditions researchgate.net.

¹⁹F NMR for Fluorinated Analogs and Mechanistic Insights

¹⁹F NMR spectroscopy is a powerful tool for studying fluorinated analogs of this compound. Due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, it can detect subtle changes in the local electronic environment tum.de.

In the context of fluorinated derivatives, ¹⁹F NMR can be used to:

Confirm the successful incorporation of fluorine into the molecule.

Investigate the electronic effects of fluorine substitution on the phosphonate moiety.

Study the interactions of these analogs with biological systems or other molecules, as the fluorine signal is a sensitive probe of its surroundings tum.desemanticscholar.org.

Elucidate reaction mechanisms where a fluorinated group is involved or is near the reaction center.

Solid-State NMR (e.g., MAS NMR) for Polymeric and Solid Forms

Solid-state NMR (ssNMR) is essential for characterizing the structure and dynamics of this compound in its polymeric or solid forms. Techniques like Magic Angle Spinning (MAS) are used to overcome the line broadening effects seen in solid samples, yielding high-resolution spectra.

For poly(dibenzyl vinylphosphonate) and related polymers like poly(vinylphosphonic acid), ssNMR can provide information on:

Polymer Microstructure: ³¹P and ¹³C ssNMR can reveal details about the stereochemical arrangement (tacticity) of the phosphonate groups along the polymer chain.

Molecular Mobility: Variable-temperature ssNMR experiments can probe the mobility of different segments of the polymer, such as the polymer backbone and the benzyl side chains.

Intermolecular Interactions: Techniques like ¹H-³¹P Heteronuclear Correlation (HETCOR) can identify through-space proximities between protons and phosphorus atoms, revealing details about hydrogen bonding networks and the packing of polymer chains in the solid state.

For instance, in studies of poly(vinylphosphonic acid), ¹H MAS NMR has identified signals for hydrogen-bonded protons, which are crucial for understanding properties like proton conductivity. Similar studies on poly(dibenzyl vinylphosphonate) would illuminate its solid-state structure and morphology.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound and its derivatives. Soft ionization techniques like Electrospray Ionization (ESI) are commonly employed to prevent fragmentation and observe the intact molecular ion.

For this compound, ESI-MS analysis typically shows the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound with a high degree of confidence.

Published ESI-MS data for dibenzyl vinylphosphonate is as follows nih.gov:

| Ion | Calculated m/z | Found m/z |

| [C₁₆H₁₇NaO₃P]⁺ | 311.27 | 311.2 |

MS is also invaluable for analyzing derivatives and metabolites. For example, studies on other vinylphosphonate-modified molecules have used mass spectrometry to identify products of in vivo metabolism, tracking changes such as dephosphorylation or cleavage at different ends of the molecule. This highlights the utility of MS in understanding the stability and fate of such compounds in complex environments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an indispensable tool for the precise determination of the elemental composition of molecules by measuring the mass-to-charge ratio (m/z) with high accuracy. For this compound, HRMS provides an experimental m/z value that can be compared to the theoretical exact mass calculated from its chemical formula (C₁₆H₁₇O₃P). This comparison allows for the unambiguous confirmation of the compound's elemental formula.

In a typical HRMS analysis, the sample is ionized, and the resulting ions are separated based on their m/z ratio by a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer. The high resolving power of these instruments allows for the differentiation of ions with very similar nominal masses, which is crucial for the accurate identification of the compound.

While specific HRMS data for this compound is not widely published, the technique has been successfully applied to the analysis of related methylphosphonic acid esters. chemicalbook.com In such studies, HRMS is used to identify and quantify the analytes in complex matrices, demonstrating the power of this technique for the characterization of phosphonate compounds. chemicalbook.com The fragmentation patterns observed in the tandem mass spectra (MS/MS) can further elucidate the structure of the molecule by identifying characteristic fragment ions.

Table 1: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₆H₁₇O₃P |

| Theoretical Exact Mass | 304.0864 u |

| Expected Ion (ESI+) | [M+H]⁺, [M+Na]⁺ |

| Expected m/z for [M+H]⁺ | 305.0942 |

| Expected m/z for [M+Na]⁺ | 327.0762 |

Note: This table represents theoretical values. Actual experimental values may vary slightly.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Quantification

Inductively coupled plasma-mass spectrometry is a powerful analytical technique used for determining the elemental composition of a sample with high sensitivity and precision. nih.govresearchgate.net In the context of this compound, ICP-MS would be primarily employed to quantify the phosphorus content, as well as to detect any trace metallic impurities that may be present from the synthesis process.

The sample is introduced into a high-temperature argon plasma (around 6000-10000 K), which atomizes and ionizes the constituent elements. researchgate.net The resulting ions are then directed into a mass spectrometer, where they are separated by their mass-to-charge ratio and detected. The intensity of the signal for a particular element is directly proportional to its concentration in the sample.

The use of ICP-MS is particularly valuable in quality control and for ensuring the purity of the synthesized compound. rsc.org For instance, in the synthesis of copper nanoparticle-catalyzed vinylphosphonates, ICP-atomic emission spectroscopy (a related technique) was used to characterize the catalyst. chemicalbook.com While direct ICP-MS studies on this compound are not prevalent in the literature, the technique's ability to provide precise elemental quantification makes it a crucial tool for the comprehensive characterization of this and related organophosphorus compounds. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a non-destructive technique that provides information about the functional groups and molecular structure of a compound by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its constituent functional groups.

By analogy with related vinyl and phosphonate compounds, the following key vibrational bands would be expected:

P=O Stretching: A strong absorption band typically appears in the region of 1250-1200 cm⁻¹. This band is characteristic of the phosphoryl group.

P-O-C Stretching: Asymmetric and symmetric stretching vibrations of the P-O-C linkage are expected in the 1050-950 cm⁻¹ region.

C=C Stretching: The vinyl group will show a characteristic C=C stretching vibration around 1640-1620 cm⁻¹.

=C-H Stretching and Bending: The vinyl C-H bonds will have stretching vibrations above 3000 cm⁻¹ and out-of-plane bending vibrations in the 1000-800 cm⁻¹ range.

Aromatic C-H and C=C Stretching: The benzyl groups will exhibit aromatic C-H stretching vibrations above 3000 cm⁻¹ and characteristic aromatic ring C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

CH₂ Bending: The methylene groups of the benzyl esters will show scissoring vibrations around 1450 cm⁻¹.

FT-IR data for diethyl vinylphosphonate shows characteristic peaks that support these assignments. researchgate.net Similarly, studies on vinyl ester resins and other phosphonic acids provide a basis for interpreting the vibrational spectra of this compound and its derivatives. mdpi.comnih.gov

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| P=O | Stretching | 1250 - 1200 |

| P-O-C | Stretching | 1050 - 950 |

| C=C (vinyl) | Stretching | 1640 - 1620 |

| =C-H (vinyl) | Stretching | > 3000 |

| =C-H (vinyl) | Bending (out-of-plane) | 1000 - 800 |

| C-H (aromatic) | Stretching | > 3000 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| CH₂ | Bending (scissoring) | ~1450 |

Note: This table is based on expected values from analogous compounds. Specific peak positions can be influenced by the molecular environment.

Advanced Microscopy and Surface Characterization Methods

Advanced microscopy techniques are crucial for visualizing the morphology and surface topography of materials at the micro- and nanoscale. While this compound is a small molecule that would typically be characterized in its crystalline or amorphous solid state, its derivatives, particularly polymeric and nanoparticle forms, are extensively studied using these methods.

Scanning electron microscopy (SEM) provides high-resolution images of the surface of a sample by scanning it with a focused beam of electrons. The signals produced from the interactions of the electrons with the sample provide information about the surface topography and composition.

In the context of derivatives of vinylphosphonic acid, SEM has been used to study the morphology of poly(vinylphosphonic acid-co-methacrylic acid) microbeads, revealing them to be wrinkled spheres. nih.gov Similarly, SEM has been employed to investigate the surface of electrospun poly(styrene-co-vinylphosphonic acid) fibers after mineralization with metal oxides, showing efficient and homogeneous coverage of nanoparticles on the fiber surface. While SEM of pure crystalline this compound would reveal the crystal habit and surface features, its application is more prominent in the characterization of materials derived from it.

Transmission electron microscopy (TEM) is used to visualize the internal structure of a sample at a very high resolution. A beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the interaction of the electrons with the sample.

TEM has been instrumental in characterizing nanoparticles formed in the presence of vinylphosphonic acid derivatives. For example, in the synthesis of metal oxide/polymer hybrid nanofibers, TEM was used to investigate the structure of the hybrid fibers. In another study, TEM analysis of a charge-transfer complex involving a phosphonic acid-appended naphthalene (B1677914) diimide revealed the formation of flower-like fractal structures. For this compound itself, TEM would not be the primary characterization tool unless it was used to form specific nanostructures or was part of a larger assembly.

Atomic force microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide a three-dimensional profile of a surface. A sharp tip at the end of a cantilever scans the sample surface, and the deflection of the cantilever is measured to create a topographical map.

AFM is particularly useful for studying the surface properties of thin films and self-assembled monolayers. For instance, AFM has been used to study thin films of copolymers containing vinylphosphonic acid, revealing nanophase-separated morphologies. chemicalbook.com While direct AFM imaging of bulk this compound is not commonly reported, the technique would be invaluable for characterizing thin films or monolayers of this compound or its derivatives on a substrate, providing information on surface roughness and domain structures.

Inelastic Tunneling Spectroscopy (IETS) for Molecular Adsorption on Surfaces

Inelastic Electron Tunneling Spectroscopy (IETS) is a highly sensitive technique used to study the vibrational modes of molecules adsorbed on metal oxide surfaces. This method can detect vibrational transitions, including those that are forbidden in infrared and Raman spectroscopy, providing detailed insights into the chemical bonding and orientation of adsorbates. acs.org

For organophosphonate compounds, IETS is particularly valuable for understanding their interaction with metal surfaces, which is crucial for applications in adhesion, corrosion inhibition, and surface functionalization. rsc.org When a phosphonic acid or its ester, such as this compound, adsorbs onto a surface like alumina (B75360), IETS can probe the vibrational modes of the molecule. This allows for the identification of specific chemical bonds and their interactions with the substrate. rsc.org

Research on related phosphonic acids has demonstrated that these molecules can condense on alumina surfaces through their hydroxyl groups, forming strong ionic bonds with the surface. rsc.org In the case of an ester like this compound, IETS could be employed to investigate the nature of the P-O-C ester linkages upon adsorption and to monitor the orientation of the vinyl and benzyl groups relative to the surface. The technique would be sensitive to the vibrational modes of the P=O group, the vinyl C=C bond, and the aromatic C-H bonds of the benzyl groups. While specific IETS studies on this compound are not prevalent in the literature, the principles established from studies on analogous organophosphonates suggest that IETS would be a powerful tool for characterizing its surface chemistry. researchgate.netresearchgate.net

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound is not publicly available, the structure of the closely related compound, dibenzyl phosphoric acid, provides significant insight into the expected molecular conformation and intermolecular interactions. iucr.org

The crystal structure of dibenzyl phosphoric acid was determined to be in the monoclinic space group P21/a. iucr.org The key structural features of the dibenzyl phosphate (B84403) moiety are the P-O bond lengths and the conformation of the benzyl groups. In dibenzyl phosphoric acid, the two P-O(ester) bond lengths are nearly identical, and the P=O bond is shorter, indicating its double bond character. iucr.org The molecule exhibits a specific conformation of the benzyl groups relative to the phosphate core, which influences the crystal packing.

It is expected that this compound would adopt a similar distorted tetrahedral geometry around the phosphorus atom. beilstein-journals.org The crystal packing would likely be governed by weak intermolecular interactions, such as van der Waals forces between the benzyl groups. The presence of the vinyl group might introduce additional packing motifs or disorder in the crystal structure.

Table 1: Crystallographic Data for the Analogous Compound Dibenzyl Phosphoric Acid iucr.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/a |

| a (Å) | 20.29 |

| b (Å) | 5.71 |

| c (Å) | 12.65 |

| **β (°) ** | 103° 13’ |

| Z | 4 |

This interactive data table provides the unit cell parameters for dibenzyl phosphoric acid, which serves as a model for the solid-state structure of this compound.

The determination of the crystal structure of this compound would be invaluable for understanding its physical properties and for the rational design of materials based on this molecule.

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy)

UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the expected UV-Vis absorption would be dominated by the chromophores present: the two benzyl groups and the vinyl group.

The benzene (B151609) rings of the benzyl groups are expected to exhibit characteristic absorption bands in the UV region, typically around 260 nm, corresponding to π → π* transitions. The vinyl group (C=C) also has a π → π* transition, which usually occurs at shorter wavelengths, below 200 nm. The conjugation between the vinyl group and the phosphonate group is weak, so a significant shift in the absorption maximum is not expected.

Table 2: Expected UV-Vis Absorption Characteristics of this compound

| Chromophore | Expected Absorption Band (λmax) | Transition Type |

| Benzyl Group | ~260 nm | π → π |

| Vinyl Group | <200 nm | π → π |

This interactive table summarizes the anticipated UV-Vis absorption bands for the key chromophores within this compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The potential for fluorescence in this compound would primarily depend on the benzyl groups. Benzene itself is weakly fluorescent, and its derivatives can exhibit fluorescence depending on the nature of the substituents.

However, no specific studies on the fluorescence properties of this compound have been reported. It is possible that the compound exhibits weak fluorescence originating from the benzyl moieties. The presence of the phosphonate group and the vinyl group could potentially influence the fluorescence quantum yield through electronic and vibrational coupling effects. Further experimental investigation would be necessary to fully characterize the fluorescence behavior of this compound.

Derivatives and Functionalization of Vinylphosphonic Acid Dibenzyl Ester

Synthesis of Mono- and Other Di-Substituted Phosphonate (B1237965) Derivatives

The chemical structure of vinylphosphonic acid dibenzyl ester allows for modifications at both the vinyl group and the phosphonate ester moiety. Substitution reactions are key to creating a diverse library of phosphonate derivatives with unique chemical and physical properties.

One primary method for creating substituted vinylphosphonates is through palladium-catalyzed cross-coupling reactions. The Hirao reaction, a specific type of palladium-catalyzed cross-coupling, facilitates the reaction between dialkyl phosphites and vinyl or aryl halides. While this is often used to form the vinylphosphonate (B8674324) itself, variations of this methodology can be used to create more complex, substituted vinyl structures. For instance, palladium(0)-catalyzed cross-coupling between benzyl (B1604629) halides and H-phosphonate diesters is a known method for synthesizing benzylphosphonate diesters. organic-chemistry.org

Another approach involves the direct modification of the vinyl group. For example, the palladium-catalyzed substitution reaction of phosphono allylic carbonates with nucleophiles like methyl acetoacetate (B1235776) can yield substituted vinyl phosphonates. nih.gov This method allows for the introduction of carbon-based substituents onto the vinyl backbone, leading to compounds with extended chains and additional functionality.

Furthermore, transesterification of the dibenzyl ester can be performed to yield other di-substituted phosphonate esters. While benzyl groups are typically cleaved to form the phosphonic acid, they can also be exchanged for other alkyl or aryl groups under specific catalytic conditions, although this is less common than debenzylation. A more general route to various vinyl phosphonate diesters involves a two-step procedure: a transesterification between a diol and diethyl phosphite (B83602), followed by a palladium-catalyzed coupling of the resulting cyclic phosphite with vinyl bromide. organic-chemistry.org This highlights the modularity of phosphonate synthesis, where different ester groups can be incorporated to tune the molecule's properties.

Table 1: Selected Methods for Synthesis of Substituted Phosphonate Derivatives

| Method | Reactants | Product Type | Reference |

|---|---|---|---|

| Palladium-Catalyzed Substitution | Phosphono allylic carbonate, Methyl acetoacetate | C-substituted vinyl phosphonate | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Benzyl halide, H-phosphonate diester | Benzylphosphonate diester | organic-chemistry.org |

| Two-Step Synthesis | Diol, Diethyl phosphite, Vinyl bromide | Various vinyl phosphonate diesters | organic-chemistry.org |

Conversion to Vinylphosphonic Acid and its Salts

The benzyl groups of this compound act as protecting groups for the phosphonic acid moiety. Their removal, or debenzylation, is a critical step to unmask the free phosphonic acid, which is often the desired active form of the molecule, particularly for applications in materials science and biology.

A common and efficient method for cleaving benzyl esters is catalytic hydrogenolysis . This reaction involves treating the dibenzyl ester with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction proceeds under mild conditions and typically results in high yields of the desired vinylphosphonic acid, with toluene (B28343) as the only byproduct.

An alternative method involves the use of silyl (B83357) halides, particularly trimethylsilyl bromide (TMSBr) . This reagent readily cleaves the benzyl-oxygen bond to form a silylated phosphonate intermediate. Subsequent treatment with an alcohol, such as methanol (B129727) or ethanol (B145695), or simply water, hydrolyzes the silyl esters to yield the free phosphonic acid. nih.gov This method is particularly useful when other functional groups in the molecule are sensitive to catalytic hydrogenation.

Hydrolysis under thermal conditions is another viable route. Heating dimethyl vinylphosphonate with water at temperatures between 130°C and 230°C leads to the formation of vinylphosphonic acid. google.com This process can be applied to dibenzyl esters, though conditions may need optimization. The reaction can be performed continuously, and any residual water can be removed under vacuum to yield the pure acid. google.com The resulting vinylphosphonic acid can then be easily converted to its corresponding salts by treatment with an appropriate base, such as sodium hydroxide (B78521) or potassium hydroxide.

Table 2: Deprotection Methods for Converting Dibenzyl Vinylphosphonate to Vinylphosphonic Acid

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | Mild conditions, clean reaction, high yield. | scispace.com |

| Silyl Halide Cleavage | Trimethylsilyl bromide (TMSBr), then H₂O or alcohol | Useful for molecules with hydrogenation-sensitive groups. | nih.gov |

| Thermal Hydrolysis | Water (H₂O) at high temperature (130-230°C) | Can be performed continuously; suitable for large-scale synthesis. | google.com |

Introduction of Additional Functionalities (e.g., Amino, Hydroxyl, Halogen Groups)

The vinyl group of dibenzyl vinylphosphonate is a reactive handle for introducing a variety of functional groups, thereby expanding its chemical diversity and potential applications.

Hydroxyl groups can be introduced across the double bond via epoxidation followed by ring-opening. The epoxidation can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) or oxidizing agents such as OXONE. rsc.org The resulting epoxide is a versatile intermediate that can be opened with nucleophiles to yield functionalized products, including diols after hydrolysis.

Halogen groups can be added through reactions such as bromination. rsc.org The addition of bromine (Br₂) across the vinyl double bond results in a dibromoethanephosphonate derivative. These halogenated compounds can serve as precursors for further synthetic transformations, including elimination reactions to form substituted vinyl groups or substitution reactions to introduce other functionalities.

Amino groups can be incorporated through several synthetic strategies. One powerful method is the 1,3-dipolar cycloaddition of a C-phosphorylated nitrone with an appropriate alkene, which can lead to the formation of isoxazolidines. nih.gov These heterocyclic intermediates can then be transformed through reduction and rearrangement reactions into functionalized pyrrolidines, effectively introducing a cyclic amino group along with other functionalities like hydroxyl groups. nih.gov The phospha-Mannich reaction, a three-component condensation of an amine, an oxo compound, and a dialkyl phosphite, is another fundamental method for synthesizing α-aminophosphonates. mdpi.comnih.gov

Furthermore, thiol-ene "click" chemistry provides an efficient route to introduce sulfur-containing functionalities. The reaction of the vinyl group with a thiol, such as methyl thioglycolate, proceeds readily under radical or photochemical initiation to yield the corresponding thioether adduct. rsc.org

These functionalization reactions significantly broaden the scope of molecules accessible from this compound, enabling the synthesis of complex structures with potential applications in medicinal chemistry and materials science.

Synthesis of Chiral Phosphonate Analogues and Stereoselective Approaches

The development of stereoselective methods to synthesize chiral phosphonates is of significant interest due to the often stereospecific nature of their biological activity. Asymmetric synthesis can create chiral centers at the carbon atom adjacent to the phosphorus (α-carbon) or at the phosphorus atom itself (P-chiral).

Catalytic Asymmetric Synthesis: Several catalytic asymmetric methods are applicable for creating C-chiral phosphonates. mdpi.com These include:

Phospha-Michael Addition: The conjugate addition of phosphites to α,β-unsaturated systems, such as those derived from vinylphosphonates, can be rendered asymmetric using chiral catalysts.

Phospha-Mannich Reaction: Asymmetric versions of this reaction, using chiral catalysts or chiral amines, can produce enantioenriched α-aminophosphonates. mdpi.com

Phospha-Aldol Reaction: The addition of phosphites to aldehydes, catalyzed by chiral Lewis acids or Brønsted bases, can yield chiral α-hydroxyphosphonates. mdpi.com

Chiral Auxiliaries: The use of chiral auxiliaries is a well-established strategy. For instance, chiral alcohols like menthol (B31143) can be used to prepare chiral H-phosphonate reagents. These reagents can then undergo diastereoselective reactions with various electrophiles. researchgate.net Another approach involves using chiral Schiff bases. The Michael addition of a lithiated Schöllkopf bis-lactim ether to a vinylphosphonate has been used to synthesize chiral β-phosphono-α-amino acids. scispace.com

Specific Examples: An enantioselective synthesis of a chiral (E)-vinylphosphonate analogue of the immunosuppressive agent FTY720 has been reported. nih.gov The synthesis involved an asymmetric Sharpless epoxidation to establish the key stereocenter, which was then elaborated into the final chiral vinylphosphonate product. This demonstrates a multi-step approach where stereochemistry is introduced early and carried through the synthesis.

The synthesis of P-chiral compounds, where the phosphorus atom is the stereogenic center, is another important area. Palladium-catalyzed asymmetric cyclization of diaryl 2-bromoarylphosphonates has been shown to produce P-chiral biaryl phosphonates with good enantioselectivity. rsc.org While not directly starting from this compound, these methods highlight advanced strategies for creating P-chiral phosphonates that could potentially be adapted.

Table 3: Stereoselective Approaches for Chiral Phosphonate Synthesis

| Approach | Method | Type of Chirality | Reference |

|---|---|---|---|

| Catalytic Asymmetric Synthesis | Phospha-Mannich Reaction | C-Chiral | mdpi.com |

| Catalytic Asymmetric Synthesis | Phospha-Michael Addition | C-Chiral | scispace.com |

| Chiral Auxiliary | Schöllkopf Bis-lactim Ether | C-Chiral | scispace.com |

| Multi-step Asymmetric Synthesis | Sharpless Epoxidation | C-Chiral | nih.gov |

| Catalytic Asymmetric Cyclization | Palladium-Catalyzed Cyclization | P-Chiral | rsc.org |

Utilization of Vinylphosphonate Esters as Precursors for Phosphonate-Containing Macromolecules

Vinylphosphonate esters, including the dibenzyl ester, are valuable monomers for the synthesis of polymers containing phosphonate groups in their side chains. These polymers have attracted attention for a range of applications due to properties such as flame retardancy, biocompatibility, and high proton conductivity after hydrolysis. researchgate.netresearchgate.net

Polymerization Methods: Several polymerization techniques can be employed to create poly(vinylphosphonate)s:

Free Radical Polymerization (FRP): Vinylphosphonate monomers can be polymerized using conventional free radical initiators like azobisisobutyronitrile (AIBN). However, these polymerizations are often dominated by chain transfer reactions, which can limit the achievable molecular weight and lead to oligomeric products. researchgate.netresearchgate.net

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer better control over the polymerization process. These methods allow for the synthesis of well-defined polymers with controlled molecular weights and low polydispersities.

Rare Earth Metal-Mediated Group Transfer Polymerization (REM-GTP): This is a highly effective method for the "living" polymerization of vinylphosphonates. mdpi.com Catalysts based on lanthanide metals, such as ytterbium complexes, have demonstrated high activity and provide excellent control over polymer architecture, enabling the synthesis of high molecular weight polymers and block copolymers. rsc.orgd-nb.info This technique proceeds via a group-transfer mechanism, which is distinct from radical or conventional ionic pathways. mdpi.com